
Amyl Nitrite
Overview
Description
Amyl nitrite (C₅H₁₁NO₂), a volatile alkyl nitrite, was first synthesized in 1859 and introduced clinically in 1867 by Dr. Lauder Brunton for angina pectoris due to its rapid vasodilatory effects . It acts primarily by releasing nitric oxide (NO), which relaxes vascular smooth muscle, reducing systemic vascular resistance and blood pressure. Historically, it was administered via inhalation, with effects lasting 3–5 minutes . Beyond cardiovascular applications, this compound is used as a cyanide antidote, forming methemoglobin to sequester cyanide ions . However, its recreational use for euphoric effects has been documented since the 1970s, particularly in the LGBTQ+ community, leading to regulatory scrutiny .
Preparation Methods
Traditional Laboratory Synthesis Methods
Sulfuric Acid–Sodium Nitrite Method
The most widely documented approach involves the reaction of amyl alcohols (e.g., 1-pentanol or isoamyl alcohol) with sodium nitrite ($$ \text{NaNO}2 $$) in the presence of sulfuric acid ($$ \text{H}2\text{SO}_4 $$). The reaction mechanism proceeds as follows:
$$
\text{ROH} + \text{HONO} \rightarrow \text{RONO} + \text{H}_2\text{O}
$$
Here, $$ \text{HONO} $$ is generated in situ via the reaction of $$ \text{NaNO}2 $$ with $$ \text{H}2\text{SO}_4 $$. A representative procedure from ChemicalBook outlines the following steps:
- Cooling Phase : Aqueous $$ \text{NaNO}_2 $$ (24 g, 0.347 mol) is dissolved in 94 mL water and cooled to 0°C.
- Acid Addition : A pre-cooled mixture of $$ \text{H}2\text{SO}4 $$ (8 mL), water (6 mL), and 1-pentanol (27.5 mL, 0.25 mol) is added dropwise to maintain temperatures below 1°C.
- Seperation and Purification : The upper amyl nitrite layer is decanted, washed with sodium bicarbonate ($$ \text{NaHCO}3 $$), and dried over magnesium sulfate ($$ \text{MgSO}4 $$), yielding 76% product.
Key Parameters :
- Temperature control (<5°C) minimizes side reactions, such as alcohol oxidation.
- Inert atmospheres prevent nitrosamine formation.
Hydrochloric Acid–Mediated Synthesis
An alternative method employs hydrochloric acid ($$ \text{HCl} $$) instead of $$ \text{H}2\text{SO}4 $$, though this approach is less common due to lower yields (~78%) and excessive acidic wastewater. The reaction follows a similar pathway, with $$ \text{HCl } $$ protonating $$ \text{NaNO}_2 $$ to generate $$ \text{HONO} $$. However, scalability is hindered by corrosion risks and effluent treatment costs.
Modern Industrial Manufacturing Techniques
Solid Acid Catalysts for Waste Reduction
A patent by CN111039789A introduces a greener method using solid benzenesulfonic acid resin as a catalyst:
- Mixing : Isoamyl alcohol and resin are combined at −5–10°C.
- Reaction : Aqueous $$ \text{NaNO}_2 $$ is added dropwise at −5–2°C.
- Recovery : The resin is filtered and reused, reducing waste acid generation.
Advantages :
- Yield exceeds 80%, outperforming traditional methods.
- Catalyst recyclability lowers production costs.
Seeding Protocols for Temperature Control
US20150105474A1 discloses a seeding technique to mitigate exothermic precipitation of sodium sulfate ($$ \text{Na}2\text{SO}4 $$):
- Seeding Addition : Sodium sulfate decahydrate ($$ \text{Na}2\text{SO}4\cdot10\text{H}_2\text{O} $$) is introduced after 5–10% sulfuric acid addition.
- Controlled Precipitation : Ensures gradual $$ \text{Na}2\text{SO}4 $$ crystallization, preventing temperature spikes (>2°C) that degrade product purity.
Impact :
Industrial Case Studies and Scalability
IMARC Group’s Manufacturing Insights
The IMARC report highlights critical considerations for large-scale production:
Parameter | Specification |
---|---|
Reactor Type | Glass-lined or Hastelloy C-276 |
Annual Capacity | 100–500 metric tons |
Capital Investment | \$2–5 million (USD) |
Operating Cost | \$15–20/kg |
Challenges :
Comparative Analysis of Synthesis Routes
Quality Control and Analytical Methods
Purity Assessment
Gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed to verify isothis compound content. The USP standard mandates >97% purity for pharmaceutical grades.
Stability Testing
Ampoule studies reveal that isothis compound degrades by <5% over 12 months when stored at 2–8°C in amber glass.
Chemical Reactions Analysis
Key Data:
Component | Role | Notes |
---|---|---|
H₂SO₄ | Catalyst | Facilitates nitrous acid formation |
NaNO₂ | Nitrite source | Reacts with alcohol |
Alcohol (e.g., isoamyl) | Substrate | Determines nitrite isomer |
Base-Induced Decomposition
Amyl nitrite decomposes in alkaline conditions to form nitrite salts and the corresponding alcohol:
Reaction with Carbanions to Form Oximes
This compound reacts with carbanions (e.g., enolates) to yield oximes, which are intermediates in organic synthesis:
-
Mechanism : Nucleophilic attack by the carbanion on the nitrite oxygen, followed by proton transfer .
Sandmeyer Reaction Modification
This compound is used in a modified Sandmeyer reaction to synthesize aryl halides:
Solvent-Product Correlation:
Solvent | Product | Halogen Source |
---|---|---|
Diiodomethane | Aryl iodide | I₂ |
Bromoform | Aryl bromide | Br₂ |
Biochemical Reactions and Hemolytic Effects
This compound induces methemoglobinemia and hemolytic anemia through redox interactions:
-
Mechanism : Nitrite oxidizes hemoglobin’s Fe²⁺ to Fe³⁺, forming methemoglobin. This process is dose-dependent .
-
In vitro findings : Exposure to this compound causes:
Dose-Response Relationship:
This compound Dose | Observed Effect | Severity |
---|---|---|
<30 mL | Mild methemoglobinemia | Reversible |
≥30 mL | Significant hemolysis | Requires intervention |
Scientific Research Applications
Medical Applications
1. Treatment of Angina Pectoris
Amyl nitrite is primarily used in the management of angina pectoris. It acts as a vasodilator, which helps to relieve chest pain by reducing myocardial oxygen demand. The mechanism involves peripheral vasodilation, leading to decreased systemic vascular resistance and reduced cardiac workload. The rapid absorption of this compound through the lungs allows for quick onset of action, typically within one minute after inhalation .
2. Cyanide Poisoning Antidote
One of the critical medical applications of this compound is as an antidote for cyanide poisoning. It promotes the conversion of hemoglobin to methemoglobin, which binds cyanide ions to form nontoxic cyanmethemoglobin, thus mitigating the toxic effects of cyanide . This application is particularly vital in emergency medicine.
3. Influence on Blood Circulation
Research indicates that this compound significantly affects cerebral blood circulation. Studies show that inhalation increases cerebral pulse strength and volume without impairing consciousness or cognitive functions. This effect is attributed to the dilation of cerebral blood vessels, enhancing blood flow to the brain .
Recreational Use
This compound is commonly known as a recreational drug among certain demographics, particularly within the LGBTQ+ community. It is often referred to as "poppers" and is inhaled for its euphoric effects, which include heightened sexual arousal and relaxation of smooth muscles . The recreational use of this compound raises concerns regarding safety and health risks associated with its consumption.
Case Studies
Case Study 1: Efficacy in Angina Management
A clinical study compared the effects of this compound with glyceryl trinitrate (GTN) on patients with stable angina. Results indicated that this compound had a faster onset and offset of action compared to GTN, making it potentially more effective for acute episodes . The study highlighted that this compound increased heart rate significantly more than GTN while not causing significant changes in blood pressure.
Case Study 2: this compound in Emergency Medicine
In emergency settings, the administration of this compound has been documented in cases of cyanide poisoning due to smoke inhalation or industrial accidents. A retrospective analysis reviewed several cases where this compound was administered alongside supportive care, demonstrating improved survival rates when used promptly .
Comparative Data Table
Application | Mechanism of Action | Onset Time | Duration |
---|---|---|---|
Angina Pectoris | Vasodilation | ~1 minute | Short-term |
Cyanide Poisoning | Formation of cyanmethemoglobin | Immediate | Short-term |
Recreational Use | Smooth muscle relaxation and euphoria | Immediate | Varies |
Mechanism of Action
The mechanism of action of Vaporole involves the release of nitric oxide, which signals for the relaxation of involuntary muscles. This results in vasodilation, leading to a reduction in systemic and pulmonary arterial pressure and decreased cardiac output . As an antidote to cyanide poisoning, Vaporole promotes the formation of methemoglobin, which combines with cyanide to form nontoxic cyanmethemoglobin .
Comparison with Similar Compounds
Alkyl Nitrites
Butyl Nitrite
Butyl nitrite (C₄H₉NO₂) exhibits stronger vasodilatory potency than amyl nitrite but was never adopted clinically due to safety concerns. Its rapid onset (30–60 seconds) and short duration mirror this compound, but it is more chemically unstable .
Ethyl Nitrite and Capryl Nitrite
Ethyl nitrite (C₂H₅NO₂) has weaker pharmacological activity, while capryl nitrite (C₁₀H₂₁NO₂) shows reduced potency compared to this compound. Both compounds lack clinical relevance due to suboptimal efficacy .
Tertiary this compound
Derived from tertiary amyl alcohol, this isomer produces prolonged vasodilation but induces vomiting in some patients, limiting its utility. Its efficacy may vary based on vascular rigidity, suggesting niche applications in patients with stiffened arteries .
Inorganic Nitrites: Sodium Nitrite
Sodium nitrite (NaNO₂) is administered intravenously for cyanide poisoning and hypertension. Cross-tolerance studies show that sodium nitrite’s effects persist even after tolerance to this compound develops .
Organic Nitrates
Nitroglycerin
Nitroglycerin (C₃H₅N₃O₉) shares hemodynamic effects with this compound, including reduced preload and afterload. However, it acts primarily on venous capacitance vessels, making it preferable for angina with minimal reflex tachycardia. Studies in dogs and hypertensive patients confirm identical hemodynamic profiles, though nitroglycerin’s effects last longer (10–20 minutes) .
Glyceryl Trinitrate (GTN)
GTN reduces pulse wave reflection (augmentation index) more gradually than this compound, with effects peaking at 4 minutes versus 1 minute.
Cross-Tolerance and Pharmacodynamic Differences
- Tolerance Development : this compound induces tolerance fastest, followed by methyl nitrate, ethylene glycol dinitrate, and glyceryl trinitrate. Cross-tolerance exists among all organic nitrites/nitrates except sodium nitrite .
- Hemodynamic Profiles: Labile Hypertension: this compound lowers blood pressure via arterial dilation and reduced peripheral resistance. Essential Hypertension: It decreases cardiac output without altering resistance, contrasting with nitroglycerin’s venous pooling .
Chemical and Regulatory Considerations
Physicochemical Properties
Compound | Boiling Point (°C) | Onset (Minutes) | Duration (Minutes) |
---|---|---|---|
This compound | 96–98 | 0.5–1 | 3–5 |
Tertiary this compound | 97–99 | 1–2 | 10–15 |
Butyl Nitrite | 95–97 | 0.5–1 | 2–4 |
Sodium Nitrite | N/A (solid) | 5–10 | 60–120 |
Nitroglycerin | N/A (liquid) | 1–3 | 10–20 |
Sources:
Biological Activity
Amyl nitrite is a chemical compound with significant biological activity, primarily recognized for its vasodilatory effects and its role as an antidote in cyanide poisoning. This article explores the pharmacodynamics, therapeutic uses, adverse effects, and relevant case studies associated with this compound.
Pharmacodynamics
Mechanism of Action
this compound acts as a fast-acting vasodilator. Its therapeutic effects are primarily attributed to the release of nitric oxide (NO), which induces relaxation of vascular smooth muscle. This mechanism reduces systemic vascular resistance and left ventricular preload and afterload, leading to decreased cardiac workload and relief from angina pectoris symptoms .
Absorption and Metabolism
this compound is rapidly absorbed through the pulmonary alveoli upon inhalation, with effects manifesting within one minute. It undergoes hepatic metabolism, primarily through hydrolytic denitration, with about one-third of the inhaled dose being excreted in urine .
Therapeutic Uses
Angina Pectoris Treatment
Historically, this compound was used to treat angina pectoris by alleviating chest pain through vasodilation. Although its use has declined in favor of other nitrates, it remains a valuable option in acute settings .
Cyanide Poisoning Antidote
this compound serves as an antidote for cyanide poisoning by promoting the formation of methemoglobin, which binds cyanide to form nontoxic cyanmethemoglobin. This mechanism is crucial in mitigating the toxic effects of cyanide on cellular respiration .
Adverse Effects
Hemolytic Anemia
A notable complication associated with this compound use is hemolytic anemia, particularly in individuals with G6PD deficiency. Case studies have documented instances where exposure to this compound resulted in Heinz body formation and hemolysis, indicating a dose-dependent relationship between this compound exposure and red blood cell damage .
Neurotoxicity
Research indicates that alkyl nitrites, including this compound, may induce neurotoxicity. Studies on rodents have demonstrated impairments in learning and memory associated with chronic exposure to alkyl nitrites. The Morris water maze test revealed significant deficits in cognitive function among treated groups .
Case Studies
-
Acute Hemolytic Anemia Case
A case study reported acute hemolytic anemia in a patient who inhaled this compound during recreational use. Laboratory tests revealed elevated methemoglobin levels and Heinz bodies in erythrocytes, leading to a diagnosis of hemolytic anemia requiring medical intervention . -
Cyanide Poisoning Treatment
A retrospective study involving beagle dogs showed that administration of this compound significantly improved cardiovascular and respiratory functions after cyanide exposure. The study highlighted the effectiveness of this compound as an antidote when administered promptly .
Research Findings
Q & A
Basic Research Questions
Q. What experimental precautions are critical when handling amyl nitrite in laboratory settings?
this compound is highly flammable (flash point: 10°C) and reactive, requiring strict safety protocols. Key precautions include:
- Use of explosion-proof electrical equipment and grounding of metal containers to prevent static discharge .
- Storage in cool, airtight containers away from oxidizing agents, acids, and bases to avoid decomposition or explosive reactions .
- Implementation of local exhaust ventilation and personal protective equipment (PPE) such as respirators and chemical-resistant gloves to minimize inhalation and dermal exposure .
- Immediate decontamination of spills and use of non-sparking tools to mitigate fire risks .
Q. How does this compound interact with hemoglobin, and what methodological approaches are used to study this?
this compound oxidizes hemoglobin’s iron(II) to iron(III), forming methemoglobin, which impairs oxygen transport. Experimental methods include:
- Spectrophotometry : Monitoring absorbance changes at 630 nm (methemoglobin peak) in blood samples treated with this compound .
- Comparative studies : Using blood from diabetic and nondiabetic donors to assess differential susceptibility to oxidation, analyzed via Student’s t-test for statistical significance .
- In vitro models : Incubating whole blood or purified hemoglobin with controlled this compound concentrations under anaerobic conditions to mimic physiological environments .
Q. What are the primary physiological effects of this compound exposure, and how are these measured in preclinical models?
Acute effects include vasodilation, hypotension, and tachycardia. Methodologies to assess these in animal models include:
- Hemodynamic monitoring : Intra-arterial cannulation to measure real-time blood pressure changes during this compound inhalation .
- Pulse wave velocity (PWV) analysis : Quantifying arterial stiffness changes using ECG-triggered radial pulse measurements, though this method may fail under extreme vasodilation (e.g., this compound-induced hypotension) .
- Behavioral assays : Observing dizziness, confusion, or convulsions in rodents exposed to controlled vapor concentrations .
Advanced Research Questions
Q. How do contradictory findings on this compound’s efficacy in cyanide poisoning inform experimental design?
While this compound is historically used as a cyanide antidote, recent studies question its reliability due to:
- Variable methemoglobin induction : Dosing inconsistencies in human trials, where this compound pearls are crushed and inhaled, leading to unpredictable absorption .
- Confounding factors : Co-administration with sodium thiosulfate or oxygen therapy in clinical reports obscures this compound’s standalone efficacy . Advanced models addressing these issues include:
- Dose-controlled primate studies : Using IV-administered cyanide and calibrated this compound dosages to isolate therapeutic effects .
- Computational pharmacokinetics : Modeling nitric oxide release kinetics and vasodilation efficacy across species .
Q. What molecular mechanisms underlie this compound’s potential inhibition of SARS-CoV-2 variants, and how can this be validated?
Computational docking studies (e.g., NHGNN-DTA models) predict strong binding affinity (0.153 nM for BA.2.75) between this compound and Omicron spike proteins . Validation strategies involve:
- In vitro pseudovirus assays : Testing inhibition of viral entry in HEK293T cells expressing ACE2 and Omicron spike variants .
- Surface plasmon resonance (SPR) : Directly measuring binding kinetics of this compound to recombinant spike protein domains .
- Crystallography : Resolving structural interactions at the receptor-binding domain (RBD) to identify critical binding residues .
Q. Why does this compound exhibit differential hemoglobin oxidation in diabetic vs. nondiabetic blood, and what are the implications for translational research?
Diabetic hemoglobin shows heightened susceptibility to this compound-induced oxidation (p<0.05), attributed to:
- Glycation-induced structural changes : Advanced glycation end-products (AGEs) alter hemoglobin’s redox stability .
- Antioxidant depletion : Reduced glutathione levels in diabetic erythrocytes impair defense against oxidative stress . Methodological implications:
- Patient stratification : Including HbA1c levels as a covariate in methemoglobinemia studies .
- Therapeutic monitoring : Adjusting this compound dosing in diabetic patients to avoid iatrogenic hypoxia .
Q. Methodological Challenges & Data Contradictions
Q. How can researchers reconcile discrepancies in this compound’s vasodilatory effects across experimental models?
Discrepancies arise from:
- Route of administration : Inhalation vs. oral dosing alters bioavailability and nitric oxide release kinetics .
- Species-specific metabolism : Rodents exhibit faster this compound clearance than primates, complicating translational extrapolation . Mitigation strategies:
- Microdialysis in vivo : Measuring real-time nitric oxide levels in target tissues (e.g., coronary arteries) .
- Cross-species PK/PD modeling : Integrating pharmacokinetic data from multiple models to predict human responses .
Q. What experimental frameworks address this compound’s instability in pharmacological studies?
this compound degrades under light, heat, and oxygen, requiring:
- Stabilized formulations : Encapsulation in lipid nanoparticles or cyclodextrins to prolong half-life .
- Analytical methods : Headspace gas chromatography (HS-GC) to quantify vapor-phase decomposition products (e.g., nitrogen oxides) .
- Controlled atmosphere chambers : Conducting experiments under inert gas (N₂) to prevent oxidative degradation .
Properties
IUPAC Name |
3-methylbutyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFXIOWLTKNBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ONO, C5H11NO2 | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL NITRITE | |
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DSSTOX Substance ID |
DTXSID9025455 | |
Record name | 3-Methylbutyl nitrite | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Isoamyl nitrite is a clear yellow liquid. (NTP, 1992), Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline], Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | AMYL NITRITE | |
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Record name | Amyl nitrite | |
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Record name | Vaporole | |
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Boiling Point |
219 °F at 760 mmHg (NTP, 1992), 205 to 210 °F at 760 mmHg (NTP, 1992), 99.2 °C, 97-99 °C | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
50 °F (NTP, 1992), less than 69 °F (NTP, 1992), 3 °C | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Decomposes (NTP, 1992), less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM, Very slightly soluble in water, Solubility in water: none | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20534 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOAMYL NITRITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.875 @ 25 °C, Relative density (water = 1): 0.875 | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20534 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOAMYL NITRITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air=1), Relative vapor density (air = 1): 4.0 | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOAMYL NITRITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 26.3 [mmHg], Vapor pressure, kPa at 20 °C: 3.5 | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Amyl nitrite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8309 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOAMYL NITRITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Yellowish, transparent liquid | |
CAS No. |
463-04-7, 110-46-3 | |
Record name | AMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL NITRITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20534 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoamyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amyl nitrite [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOAMYL NITRITE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylbutyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ''amyl nitrite'', mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPENTYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0U5TUC9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOAMYL NITRITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vaporole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOAMYL NITRITE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1012 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.